Mat2A-IN-7 is classified under small molecule inhibitors with a specific focus on metabolic pathways involving methionine. It is synthesized as part of ongoing research into targeting metabolic vulnerabilities in cancer cells, particularly multiple myeloma and other solid tumors where MAT2A expression is often upregulated.
The synthesis of Mat2A-IN-7 involves several organic chemistry techniques, including:
The detailed synthetic pathway may vary based on specific research protocols but generally follows established methodologies for small molecule synthesis.
Mat2A-IN-7 possesses a defined molecular structure characterized by specific functional groups that confer its inhibitory properties against Methionine Adenosyltransferase 2A. The molecular formula, molecular weight, and structural diagrams are critical for understanding its interaction with the target enzyme:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm the three-dimensional arrangement of atoms.
Mat2A-IN-7 primarily functions through competitive inhibition of Methionine Adenosyltransferase 2A. The mechanism involves:
Research indicates that Mat2A-IN-7 effectively reduces S-adenosylmethionine levels in treated cells, leading to downstream effects on cellular proliferation and survival.
Mat2A-IN-7 inhibits Methionine Adenosyltransferase 2A, leading to decreased production of S-adenosylmethionine. This reduction impacts several cellular processes:
Studies have demonstrated that targeting MAT2A with inhibitors like Mat2A-IN-7 can enhance the efficacy of existing chemotherapeutic agents.
The physical properties of Mat2A-IN-7 include:
Chemical properties such as stability under physiological conditions and reactivity with biological macromolecules are also important for its application in vivo.
Mat2A-IN-7 has significant potential in various scientific applications:
Research continues to explore its efficacy and safety profile in preclinical models, aiming for future clinical applications.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5